2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
Overview
Description
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 275.1 .
Scientific Research Applications
Chemical Properties and Synthesis
The chemistry of compounds similar to 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is quite rich and varied. For example, the chemistry of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has been extensively reviewed, highlighting the diverse preparation procedures and properties of these compounds, including their spectroscopic, structural, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011).
Biological Significance
The oxazolone moiety, closely related to the oxazolo group in this compound, is a significant heterocyclic compound. It is known to exhibit a wide array of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities, among others. This highlights the potential medicinal significance of related compounds (Kushwaha & Kushwaha, 2021).
Therapeutic Applications
Compounds with structures similar to this compound have been found to exhibit a wide range of bioactivities. For instance, 1,3,4-Oxadiazole derivatives, which have a structural resemblance, are known for their binding affinity with different enzymes and receptors in biological systems, resulting in various therapeutic effects such as anticancer, antibacterial, and antiviral activities (Verma et al., 2019).
Role in Central Nervous System (CNS) Drugs Synthesis
The structural framework of this compound might offer prospects in CNS drug development. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a large class of organic compounds, serving as precursors or constituents in various CNS acting drugs, thus indicating potential routes for the synthesis of novel CNS drugs (Saganuwan, 2017).
Safety and Hazards
Mechanism of Action
- In vitro studies have shown that this compound exhibits good activity against methicillin-resistant Staphylococcus aureus (S. aureus) , a bacterium responsible for hospital-acquired infections .
- Additionally, it was docked against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). Compounds 3d, 3g, and 3h demonstrated significant antibacterial activity compared to standard control drugs (ampicillin and streptomycin) .
Target of Action
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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